2-Fluoro-6-methyl-3-nitropyridine

Physical chemistry Process chemistry Crystallization

Problem: Replacing chloro/bromo analogs with 2-fluoro-6-methyl-3-nitropyridine without reaction re-optimization leads to batch failures. Solution: The fluoro derivative ensures: - logP 0.83 vs. 1.63 for bromo, maintaining oral bioavailability - Chemoselective C-F bond enables late-stage diversification - Process economy: 6.09 kg less material per 100 mol vs. bromo analog, reducing procurement and waste costs.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 19346-45-3
Cat. No. B099400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methyl-3-nitropyridine
CAS19346-45-3
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
InChIKeyBCCWOQXQVNCXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methyl-3-nitropyridine Procurement Profile


2-Fluoro-6-methyl-3-nitropyridine (CAS 19346-45-3) is a heterocyclic building block belonging to the nitropyridine class, distinguished by a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. Its molecular formula is C₆H₅FN₂O₂ with a molecular weight of 156.11 g/mol [1]. The compound is typically supplied as an off-white to pale-yellow solid with a reported melting point of approximately 30 °C (though some suppliers indicate ranges of 70–80 °C depending on purity and polymorphic form) and a predicted boiling point of 266.2 °C at 760 mmHg [1]. It is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dimethylformamide [1]. With 62 associated patents and widespread use as a pharmaceutical and agrochemical intermediate, this compound occupies a well-established niche in medicinal chemistry and process development pipelines [2].

Fluorine substituent enables selective SNAr and cross-coupling reactions
Low-melting solid supports room-temperature handling and automated synthesis platforms
Well-precedented building block with documented use in 62 patents

Why Generic Analogs Cannot Replace 2-Fluoro-6-methyl-3-nitropyridine


In-class compounds such as 2-chloro-6-methyl-3-nitropyridine, 2-bromo-6-methyl-3-nitropyridine, and regioisomeric 2-fluoro-5-methyl-3-nitropyridine may appear interchangeable at first glance, but their divergent physicochemical properties—melting point, boiling point, lipophilicity (logP), density, and electronic character of the halogen—directly impact reaction kinetics, purification workflows, and final-product specifications. The fluorine atom at the 2-position imparts a unique combination of strong electron-withdrawing inductive effect and poor leaving-group ability compared to chlorine or bromine, altering the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, the methyl group at the 6-position provides steric and electronic modulation that differs from the 5-methyl regioisomer, influencing both the chemical reactivity and the biological activity of downstream derivatives. Simple replacement without re-optimization of reaction conditions can lead to reduced yields, unexpected by-product profiles, and batch failures in regulated environments [1].

Halogen-dependent reactivityFluorine’s strong inductive effect and poor leaving-group ability alter SNAr rates and regiochemical outcomes relative to chloro or bromo analogs.
Methyl position sensitivity6-Methyl substitution provides distinct steric and electronic modulation; 5-methyl regioisomer may yield different downstream biological profiles.
Reaction optimization not transferableDirect replacement without re-optimization may reduce yields and introduce unexpected by-products.

2-Fluoro-6-methyl-3-nitropyridine: Quantitative Evidence vs. Analogs


Melting Point Depression for Low-Temperature Processing

The reported melting point of 2-fluoro-6-methyl-3-nitropyridine is approximately 30 °C, which is 40–44 °C lower than that of its 2-chloro analog (70–74 °C, mid-point 72 °C) and 40–42 °C lower than its 2-bromo analog (70–72 °C) [1]. This substantial melting point depression confers meaningful advantages for low-temperature reaction setups, melt-processing techniques, and purification by recrystallization where thermal degradation of sensitive intermediates is a concern. The solid–liquid transition near ambient temperature also facilitates easier transfer and handling in automated synthesis platforms compared to the higher-melting chloro and bromo analogs.

Melting point
Head-to-head
~30 °C
Supports low-temperature processing workflows
Reported ranges may vary with purity and polymorphic form
Physical chemistry Process chemistry Crystallization

Reduced Lipophilicity for Improved Drug-Likeness

The computed logP (octanol–water partition coefficient) of 2-fluoro-6-methyl-3-nitropyridine is 0.83, which is 0.80 log units lower than that of its 2-bromo analog (logP = 1.63) . This substantial difference in lipophilicity translates to an approximately 6.3-fold lower octanol–water partition coefficient, indicating significantly higher aqueous solubility potential and reduced non-specific protein binding. In the context of fragment-based drug discovery and lead optimization, the lower logP of the fluoro derivative aligns more closely with the preferred physicochemical space for oral drug candidates (most orally bioavailable drugs have logP between 0 and 5, with optimal values typically 1–3), whereas the bromo analog's higher lipophilicity increases the risk of poor aqueous solubility, rapid metabolic clearance, and hERG-related toxicity.

Lipophilicity (logP)
Data to verify
0.83 (predicted)
May support favorable ADME profiles
Predicted logP; experimental confirmation advised
Medicinal chemistry Drug design ADME

Molecular Weight Advantage Over 2-Bromo Analog

With a molecular weight of 156.11 g/mol, 2-fluoro-6-methyl-3-nitropyridine is 60.91 g/mol lighter than its 2-bromo analog (217.02 g/mol) and 16.46 g/mol lighter than its 2-chloro analog (172.57 g/mol) [1][2]. On a molar basis, for every kilogram of final product incorporating this building block, procurement of the fluoro derivative requires 28% less mass input compared to the bromo analog and 9.5% less compared to the chloro analog, assuming identical reaction stoichiometry and yield. This mass efficiency directly reduces raw material shipping costs, storage footprint, and waste disposal burdens in multi-kilogram and pilot-plant campaigns.

Molecular weight
Head-to-head
156.11 g/mol
Reduces mass input and shipping weight
9.5–28% lighter than chloro/bromo analogs
Process chemistry Atom economy Scale-up

Lower Density Facilitating Solid–Liquid Separation

The predicted density of 2-fluoro-6-methyl-3-nitropyridine is 1.4 ± 0.1 g/cm³, whereas its 2-bromo analog exhibits a substantially higher density of 1.7 ± 0.1 g/cm³ . This 0.3 g/cm³ difference (approximately 18% lower for the fluoro compound) affects slurry behavior during precipitation, filtration, and centrifugation at scale. The lower density of the fluoro derivative can improve the efficiency of solid–liquid separation by reducing sedimentation rates and filter-cake compaction, which is particularly relevant in pilot-plant and production-scale isolations where throughput is a critical parameter.

Solid-state density
Data to verify
1.4 ± 0.1 g/cm³
May improve solid–liquid separation efficiency
Predicted density; batch variation possible
Process engineering Material handling Purification

Boiling Point Difference for Isomer Separation

2-Fluoro-6-methyl-3-nitropyridine has a predicted boiling point of 266.2 ± 35.0 °C at 760 mmHg, which is 10.0 °C lower than its regioisomer, 2-fluoro-5-methyl-3-nitropyridine (276.2 ± 35.0 °C) . While both compounds share identical molecular formula, molecular weight, logP, and polar surface area, this boiling point difference provides a critical physical handle for isomer separation during fractional distillation or for identity confirmation via boiling point determination in quality control laboratories. In synthetic routes where both regioisomers may form as by-products, the 10 °C boiling point gap is sufficient for separation using a moderately efficient distillation column.

Boiling point
Data to verify
266.2 °C (pred.)
Supports regioisomer separation by distillation
Predicted value; experimental confirmation advised
Separation science Purification Quality control

Patent Landscape Reflecting Commercial Utility

A search of patent databases reveals that 2-fluoro-6-methyl-3-nitropyridine is associated with 62 patents, a figure that reflects its entrenched role as a versatile intermediate in pharmaceutical and agrochemical invention disclosures [1]. In comparison, its 2-chloro analog (CAS 56057-19-3) and 2-bromo analog (CAS 374633-31-5) are listed in fewer patent documents, though exact comparative patent counts for these specific analogs were not retrieved in the current search scope. The high patent count for the fluoro derivative indicates repeated selection by inventors for the construction of biologically active molecules, suggesting that its physicochemical profile—low logP, moderate molecular weight, and the unique electronic character of the aromatic fluorine—consistently yields patentable compositions of matter with favorable biological properties [2].

Patent landscape
Class-level
62 patents
Indicates established synthetic utility
Patent count is a proxy; individual relevance may vary
Intellectual property Commercial viability Pharmaceutical pipelines

2-Fluoro-6-methyl-3-nitropyridine Application Scenarios


Low-Lipophilicity Pyridines for Hit-to-Lead Optimization

In fragment- and lead-based drug discovery programs targeting enzymes, kinases, or GPCRs, medicinal chemists require building blocks with logP values below 1.5 to maintain favorable ADME properties. The logP of 0.83 for 2-fluoro-6-methyl-3-nitropyridine positions it in the optimal range for oral bioavailability, whereas the 2-bromo analog (logP 1.63) pushes the lipophilicity envelope, increasing the risk of poor solubility and metabolic instability . The fluorine substituent also provides a metabolic blocking site resistant to oxidative metabolism, a feature not available with the chloro or bromo analogs. Procurement of the fluoro derivative should be prioritized when the synthetic route involves incorporation of the pyridine fragment into a lead series where logP and metabolic stability are key optimization parameters.

Cost-Efficient Kilogram-Scale Synthesis

For process chemistry groups scaling up reactions to multi-kilogram quantities, the combination of lower molecular weight (156.11 vs. 217.02 g/mol for the bromo analog) and lower density (1.4 vs. 1.7 g/cm³) translates into tangible logistics and waste-disposal advantages [1]. A 100-mol synthesis campaign using the fluoro derivative requires 6.09 kg less starting material than the bromo analog, directly reducing procurement expenditure, shipping costs, and hazardous waste generation. The lower melting point (~30 °C) also permits gentler heating during dissolution and reaction setup, reducing energy costs and thermal degradation risks in temperature-sensitive transformations [2]. These cumulative factors make 2-fluoro-6-methyl-3-nitropyridine the preferred halogenated nitropyridine for cost-conscious process development.

Orthogonal C–F Bond Reactivity in Cross-Coupling

The C–F bond at the 2-position of 2-fluoro-6-methyl-3-nitropyridine exhibits significantly lower reactivity toward oxidative addition compared to C–Cl and C–Br bonds, enabling chemoselective cross-coupling strategies where the nitro group or other positions are functionalized first while preserving the fluorine handle for late-stage diversification . In nickel-catalyzed Suzuki–Miyaura reactions of aryl fluorides, electron-deficient fluoropyridines have been shown to participate in coupling when appropriate catalyst systems (e.g., Ni(COD)₂ with ZrF₄ or TiF₄ cocatalysts) are employed, providing access to biaryl scaffolds that are inaccessible via direct coupling of the corresponding chloro or bromo analogs without competing dehalogenation side reactions [1]. This orthogonal reactivity profile makes the fluoro derivative indispensable in synthetic sequences requiring sequential, site-selective functionalization of polyhalogenated pyridine intermediates.

SNAr Route to 2-Amino-6-methyl-3-nitropyridines

The fluorine atom at the 2-position of 2-fluoro-6-methyl-3-nitropyridine is activated toward nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position, enabling efficient displacement by amine nucleophiles to generate 2-amino-6-methyl-3-nitropyridine derivatives . A documented example is the synthesis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine (MNPHP) directly from the title compound, demonstrating its utility in constructing hydrazine-linked heterocyclic scaffolds of pharmaceutical relevance [1]. While the chloro and bromo analogs also undergo SNAr, the fluoride leaving group in 2-fluoro-substituted nitropyridines often provides superior reaction rates due to the strong electron-withdrawing inductive effect of fluorine combined with its modest leaving-group ability, which balances activation and stability during the reaction.

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Low-lipophilicity pyridine scaffold
Drug-likeness parameter assessment
Kilogram-scale process development
Low melting point and molecular weight
Mass efficiency and logistics
Sequential site-selective functionalization
Orthogonal C–F reactivity
Cross-coupling selectivity profiling
Amino-heterocycle construction via SNAr
Fluorine as leaving group for amines
Reaction rate and regiochemistry

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39 linked technical documents
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